Welcome to the BenchChem Online Store!
molecular formula C6H2BrClFN3 B8720893 8-Bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine CAS No. 933035-36-0

8-Bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine

Cat. No. B8720893
M. Wt: 250.45 g/mol
InChI Key: WXWFQLXRQAUZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723336B2

Procedure details

In a 20 ml reaction vial was added 8-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride salt (0.33 g, 1.4 mmol) from Example I(1), step 1b, CH3CN (7.0 ml) and selectflor (0.5 g, 1.4 mmol). The reaction was stirred at 50 C for 6 hrs, then concentrated to dryness. Purification was done by silica gel chromatography (ethyl acetate/heptane, 25 min gradient: 5-50% ethyl acetate) to give 0.085 g of 8-bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:4]2[N:5]([CH:10]=[CH:11][N:12]=2)[N:6]=[C:7]([Cl:9])[CH:8]=1.[B-](F)(F)(F)[F:14].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>CC#N>[Br:2][C:3]1[C:4]2[N:5]([C:10]([F:14])=[CH:11][N:12]=2)[N:6]=[C:7]([Cl:9])[CH:8]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
Cl.BrC=1C=2N(N=C(C1)Cl)C=CN2
Name
Quantity
0.5 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
7 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 50 C for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20 ml reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was done by silica gel chromatography (ethyl acetate/heptane, 25 min gradient: 5-50% ethyl acetate)
Duration
25 min

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.